REACTION_CXSMILES
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[CH3:1][N:2](C)C(Cl)=O.[Br:7][C:8]1[C:9]([Cl:15])=[N+:10]([O-])[CH:11]=[CH:12][CH:13]=1.C[Si](C#N)(C)C>ClCCl>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:1]#[N:2])=[N:10][C:9]=1[Cl:15]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
|
11.23 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=[N+](C=CC1)[O-])Cl
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
23 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 3 days
|
Duration
|
3 d
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Type
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WASH
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Details
|
washed with saturated aqueous sodium bicarbonate solution (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
with water (200 mL), dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (Gradient: 15% to 20% ethyl acetate in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1Cl)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |